N-Phenyl Guanosine 2',3',5'-Triacetate
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Overview
Description
Chemical Reactions Analysis
N-Phenyl Guanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Phenyl Guanosine 2’,3’,5’-Triacetate has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand biochemical pathways.
Mechanism of Action
The mechanism of action of N-Phenyl Guanosine 2’,3’,5’-Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modifying guanosine residues in nucleic acids, thereby affecting their structure and function.
Comparison with Similar Compounds
N-Phenyl Guanosine 2’,3’,5’-Triacetate can be compared with other similar compounds, such as:
2’,3’,5’-Tri-O-acetylguanosine: This compound is similar in structure but lacks the phenyl group attached to the guanosine residue.
N-Phenyl Guanosine: This compound is similar but does not have the acetyl groups at the 2’, 3’, and 5’ positions.
The uniqueness of N-Phenyl Guanosine 2’,3’,5’-Triacetate lies in its specific acetylation pattern and the presence of the phenyl group, which may confer distinct biochemical properties .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBYLIJQHKWHL-QTQZEZTPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512154 |
Source
|
Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53296-13-2 |
Source
|
Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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